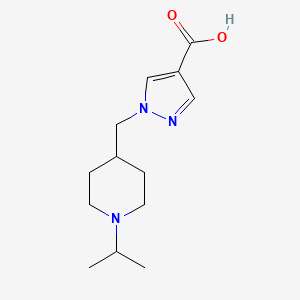
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid”, piperidines and their derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Coordination Chemistry : Pyrazole-dicarboxylate acid derivatives, which include compounds similar to 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid, are used in the synthesis of mononuclear CuII/CoII coordination complexes. These complexes have been characterized by NMR, ESI-MS, and X-ray diffraction, revealing their potential in coordination chemistry and crystallography (Radi et al., 2015).
Biological and Pharmacological Research
- Antimicrobial Activities : Pyrazole derivatives are noted for their antimicrobial activities. Studies involving the synthesis of similar pyrazole compounds and their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli have been conducted, indicating the potential biological and pharmacological applications of these compounds (Shubhangi et al., 2019).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Research on pyrazolic compounds, including those structurally related to 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid, shows their use as corrosion inhibitors. Their effectiveness in protecting materials like pure iron in acidic media has been documented, suggesting their utility in material science and industrial applications (Chetouani et al., 2005).
Molecular Docking and Drug Design
- Drug Design and Molecular Docking : Pyrazole derivatives are used in molecular docking studies to predict binding interactions with target proteins. These studies are crucial in drug design, indicating the potential use of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid in developing new pharmacological agents (Reddy et al., 2022).
Propriétés
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)15-5-3-11(4-6-15)8-16-9-12(7-14-16)13(17)18/h7,9-11H,3-6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNCMQAOOXWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



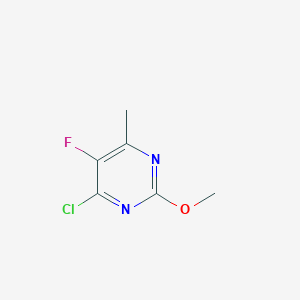
![7-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1399153.png)

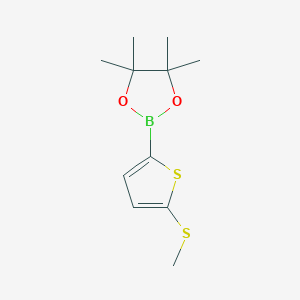
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)

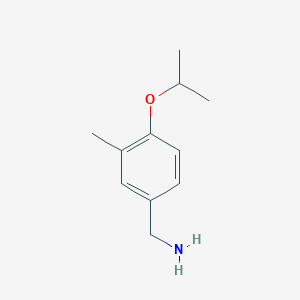



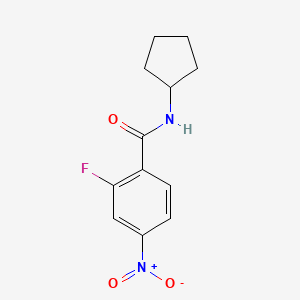
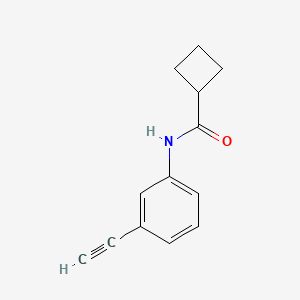
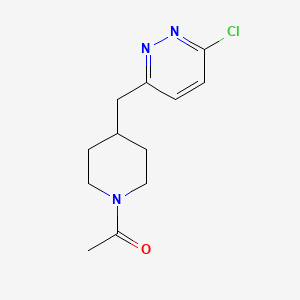
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)